molecular formula C26H30O7 B150299 Kushenol C CAS No. 99119-69-4

Kushenol C

Número de catálogo: B150299
Número CAS: 99119-69-4
Peso molecular: 454.5 g/mol
Clave InChI: QKEDJCCCNZWOBS-SGOPFIAHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Kushenol I se obtiene principalmente mediante extracción de las raíces de Sophora flavescens. El proceso de extracción típicamente implica el uso de solventes orgánicos como cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido y acetona . El compuesto extraído se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza .

Métodos de Producción Industrial

La producción industrial de Kushenol I no está ampliamente documentada, ya que se utiliza principalmente para fines de investigación. los métodos de extracción y purificación utilizados en entornos de laboratorio pueden ampliarse para la producción industrial. Esto implicaría el uso de cantidades mayores de solventes y técnicas de purificación más avanzadas para garantizar la pureza y el rendimiento del compuesto .

Propiedades

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEDJCCCNZWOBS-SGOPFIAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243958
Record name Kushenol I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99119-69-4
Record name Kushenol I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kushenol C
Reactant of Route 2
Kushenol C
Reactant of Route 3
Kushenol C
Reactant of Route 4
Kushenol C
Reactant of Route 5
Kushenol C
Reactant of Route 6
Kushenol C
Customer
Q & A

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A: this compound has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]

  • Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): this compound upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]
  • Akt (Protein kinase B): this compound activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []
  • NF-κB (nuclear factor-kappaB): this compound suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []
  • STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): this compound inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []
  • BACE1 (beta-site APP cleaving enzyme 1): this compound demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []

Q2: Can you provide information on the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for this compound. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of this compound.

Q3: How effective is this compound in mitigating oxidative stress, and what mechanisms are involved?

A: this compound demonstrates significant antioxidant activity through various mechanisms: [, , ]

  • Direct radical scavenging: this compound shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []
  • Inhibition of intracellular ROS: this compound effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []
  • Upregulation of endogenous antioxidants: this compound enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []
  • Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, this compound upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]
  • Akt pathway activation: this compound activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []

Q4: What are the potential applications of this compound based on its observed pharmacological activities?

A4: The research suggests potential therapeutic applications for this compound in:

  • Inflammatory diseases: this compound's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []
  • Liver injury: this compound protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []
  • Skin damage: this compound protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []
  • Alzheimer's disease: this compound inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []
  • Diabetic complications: this compound inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []

Q5: Has this compound been evaluated in any in vivo models of disease, and what were the findings?

A5: Yes, this compound has been studied in several in vivo models:

  • Acetaminophen-induced liver injury in mice: Co-administration of this compound significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []
  • UVB-induced skin damage in mice: this compound demonstrated protective effects against UVB-induced skin damage. []

Q6: What are the known limitations of the existing research on this compound, and what future research directions are needed?

A6: While the research on this compound is promising, some limitations exist:

  • Potential drug interactions: Further research is required to assess the potential of this compound to interact with other drugs, particularly those metabolized by CYP enzymes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.